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molecular formula C5H13ClOSi B084214 Chloromethyldimethylethoxysilane CAS No. 13508-53-7

Chloromethyldimethylethoxysilane

Cat. No. B084214
M. Wt: 152.69 g/mol
InChI Key: IGMQAYXTTRYCPZ-UHFFFAOYSA-N
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Patent
US07417160B2

Procedure details

In a 500 ml three-necked flask having a reflux condenser, KPG stirrer and thermometer, 176 g of commercial cyclohexylamine (water content ≦2%) were heated to 100° C., and 122 g of (chloromethyl)ethoxydimethylsilane were added over the course of 30 min with stirring. After the end of the addition, the mixture was stirred for two hours under reflux and cooled to 30° C., and the white precipitate formed was filtered using a pressure filter, and rinsed with cyclohexylamine. Filtrate and wash solutions were combined and were freed from excess cyclohexylamine under reduced pressure. The subsequent fractional distillation gave 105 g (yield 61%) of (N-cyclohexylaminomethyl)ethoxydimethylsilane having a chloride content of 600 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
122 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:9][Si:10]([O:13][CH2:14][CH3:15])([CH3:12])[CH3:11].[Cl-]>>[CH:1]1([NH:7][CH2:9][Si:10]([O:13][CH2:14][CH3:15])([CH3:12])[CH3:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
176 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
122 g
Type
reactant
Smiles
ClC[Si](C)(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml three-necked flask having
ADDITION
Type
ADDITION
Details
After the end of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinsed with cyclohexylamine
WASH
Type
WASH
Details
Filtrate and wash solutions
DISTILLATION
Type
DISTILLATION
Details
The subsequent fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC[Si](C)(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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